5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, an ethyl group, and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of ethyl hydrazinecarboxylate with N,N-dimethylformamide dimethyl acetal under reflux conditions to form the desired pyrazole ring . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts such as transition metals can also be employed to improve reaction efficiency and selectivity . Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, reduced amines, and various substituted pyrazole derivatives .
Scientific Research Applications
5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The amino and carboxamide groups play a crucial role in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific sites .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-ethyl-1H-pyrazole-4-carboxamide
- 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid ethyl ester
Uniqueness
5-Amino-1-ethyl-N,N-dimethyl-1H-pyrazole-4-carboxamide is unique due to the presence of both an ethyl group and N,N-dimethyl substitution on the pyrazole ring. This structural feature enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
5-amino-1-ethyl-N,N-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-12-7(9)6(5-10-12)8(13)11(2)3/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFVNHCJTZVMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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